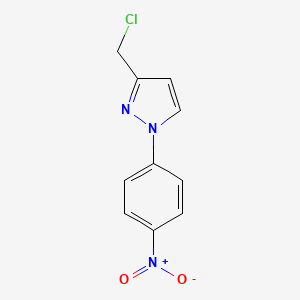
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a chloromethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with an appropriate chloromethyl ketone. The reaction is carried out under acidic conditions to facilitate the formation of the pyrazole ring. The general reaction scheme is as follows:
Step 1: Preparation of 4-nitrophenylhydrazine.
Step 2: Reaction of 4-nitrophenylhydrazine with chloromethyl ketone under acidic conditions to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the pyrazole ring.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of 3-(aminomethyl)-1-(4-aminophenyl)-1H-pyrazole.
Oxidation: Formation of oxidized pyrazole derivatives.
Scientific Research Applications
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, while the nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole
- 3-(Bromomethyl)-1-(4-nitrophenyl)-1H-pyrazole
- 3-(Chloromethyl)-1-(4-aminophenyl)-1H-pyrazole
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and a nitrophenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
90251-24-4 |
|---|---|
Molecular Formula |
C10H8ClN3O2 |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-8-5-6-13(12-8)9-1-3-10(4-2-9)14(15)16/h1-6H,7H2 |
InChI Key |
FSIAGHLEMKPMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















